molecular formula C6H12N2 B092180 5-Aminohexanenitrile CAS No. 18300-41-9

5-Aminohexanenitrile

Cat. No. B092180
CAS RN: 18300-41-9
M. Wt: 112.17 g/mol
InChI Key: HTXLVBCGHGHRHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminohexanenitrile is a chemical compound that is widely used in scientific research. It is also known as 6-aminohexanonitrile or 6-aminocapronitrile. The chemical formula of 5-Aminohexanenitrile is C6H12N2, and it has a molecular weight of 112.17 g/mol. This compound is an important building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

Mechanism Of Action

The mechanism of action of 5-Aminohexanenitrile is not fully understood. However, it is believed to act as a nucleophile, attacking electrophilic sites in organic compounds. It can also act as a chelating agent, forming coordination complexes with metal ions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 5-Aminohexanenitrile. However, it is known to be toxic to living organisms, including humans. It can cause skin and eye irritation, respiratory problems, and gastrointestinal disturbances.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-Aminohexanenitrile in lab experiments is its versatility. It can be used in the synthesis of a wide range of organic compounds. Furthermore, it is relatively easy to synthesize and purify. However, one of the limitations of using 5-Aminohexanenitrile is its toxicity. Researchers must take appropriate precautions when handling this compound to avoid exposure.

Future Directions

There are several future directions for research on 5-Aminohexanenitrile. One area of interest is the development of new synthetic methods for this compound. Researchers are also interested in exploring the potential applications of 5-Aminohexanenitrile in the synthesis of new pharmaceuticals and polymers. Furthermore, there is a need for more research on the toxicity and environmental impact of this compound.
Conclusion:
In conclusion, 5-Aminohexanenitrile is an important building block for the synthesis of various organic compounds. It is widely used in scientific research, particularly in the synthesis of pharmaceuticals, agrochemicals, and polymers. Although the mechanism of action and biochemical and physiological effects of this compound are not fully understood, researchers continue to explore its potential applications and future directions for research.

Synthesis Methods

There are several methods for synthesizing 5-Aminohexanenitrile. One of the most common methods involves the reaction of 1,6-hexanediamine with sodium cyanide. The reaction takes place in the presence of a solvent, such as ethanol or water, and a catalyst, such as potassium hydroxide. The product is then purified using various techniques, such as recrystallization or chromatography.

Scientific Research Applications

5-Aminohexanenitrile is widely used in scientific research as a building block for the synthesis of various organic compounds. It is used in the synthesis of pharmaceuticals, such as anti-cancer drugs and anti-inflammatory drugs. It is also used in the synthesis of agrochemicals, such as herbicides and insecticides. Furthermore, it is used in the synthesis of polymers, such as nylon and polyamides.

properties

IUPAC Name

5-aminohexanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-6(8)4-2-3-5-7/h6H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXLVBCGHGHRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10939670
Record name 5-Aminohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminohexanenitrile

CAS RN

18300-41-9
Record name 5-Aminohexanenitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018300419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Aminohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AMINOHEXANENITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0764Q8625S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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